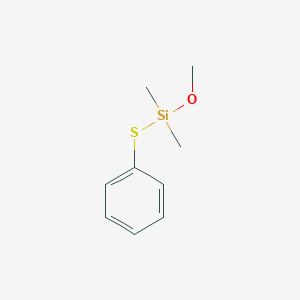
N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 4-chloroaniline with 5-nitropyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: m-Chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: N-(4-Chlorophenyl)-5-aminopyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: This compound N-oxide.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-(nitroheteroaryl)carboxamides: These compounds also contain a chlorophenyl group and exhibit similar biological activities.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another compound with a chlorophenyl group, used in similar research applications.
Uniqueness
N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and pyridine ring make it particularly versatile for various chemical transformations and potential therapeutic applications .
Propriétés
Numéro CAS |
60524-30-3 |
|---|---|
Formule moléculaire |
C12H8ClN3O3 |
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-9-1-3-10(4-2-9)15-12(17)8-5-11(16(18)19)7-14-6-8/h1-7H,(H,15,17) |
Clé InChI |
HLRDSTBYQFHHKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


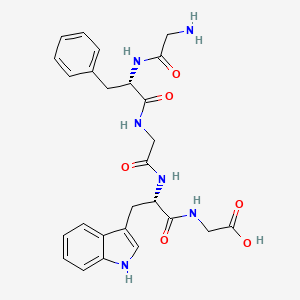

![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)

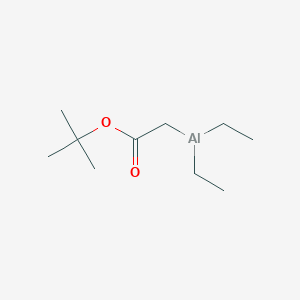
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)
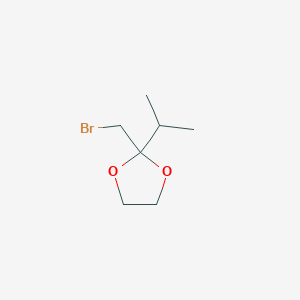

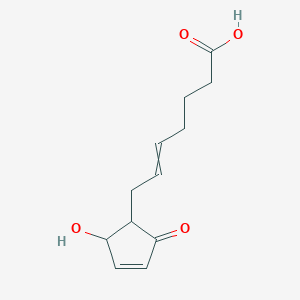



![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)
